Nvp-clr457

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

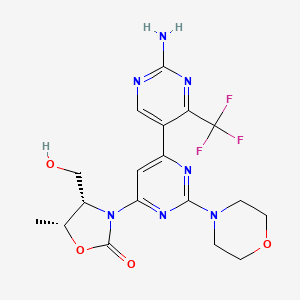

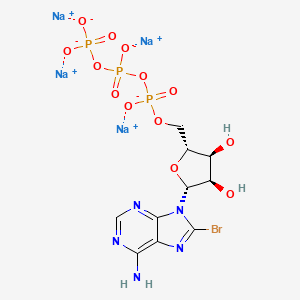

NVP-CLR457 is an orally bioavailable, non-central nervous system-penetrant, pan-class IA phosphoinositide 3-kinase inhibitor. It was developed by the Novartis Institutes for BioMedical Research and is primarily investigated for its potential in cancer treatment due to its ability to inhibit multiple isoforms of phosphoinositide 3-kinase .

Preparation Methods

The synthesis of NVP-CLR457 involves several steps, starting from buparlisib as the initial compound. The optimization process focused on eliminating microtubule stabilizing off-target activity, balancing the pan-class I phosphoinositide 3-kinase inhibition profile, minimizing central nervous system penetration, and developing an amorphous solid dispersion formulation . Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

NVP-CLR457 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed reagents and conditions are not widely documented.

Reduction: Similar to oxidation, reduction reactions can occur, but specific conditions are not extensively detailed.

Substitution: this compound can undergo substitution reactions, particularly in the presence of specific catalysts and reagents.

Common reagents and conditions for these reactions are typically proprietary and not publicly available. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NVP-CLR457 has been extensively studied for its potential in treating various types of cancer. It has shown significant dose-dependent antitumor activity in multiple tumor xenograft models with constitutively active phosphoinositide 3-kinase pathways . Additionally, it has been investigated for its effects on glucose homeostasis in phosphoinositide 3-kinase-mutant tumor xenografts .

Mechanism of Action

NVP-CLR457 exerts its effects by inhibiting multiple isoforms of phosphoinositide 3-kinase, including p110α, p110β, p110δ, and p110γ . This inhibition disrupts the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin pathway, which is crucial for regulating cell growth, proliferation, and survival . By targeting this pathway, this compound can effectively inhibit tumor growth and proliferation.

Comparison with Similar Compounds

NVP-CLR457 is unique due to its balanced inhibition of multiple phosphoinositide 3-kinase isoforms and its non-central nervous system-penetrant properties . Similar compounds include:

Buparlisib: Another pan-class I phosphoinositide 3-kinase inhibitor but with different pharmacokinetic properties.

Alpelisib: A selective phosphoinositide 3-kinase inhibitor targeting the p110α isoform.

Copanlisib: A pan-class I phosphoinositide 3-kinase inhibitor with different pharmacokinetic and pharmacodynamic profiles.

This compound stands out due to its optimized profile for cancer treatment, minimizing off-target effects and central nervous system penetration .

Properties

Molecular Formula |

C18H20F3N7O4 |

|---|---|

Molecular Weight |

455.4 g/mol |

IUPAC Name |

(4S,5R)-3-[6-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-2-morpholin-4-ylpyrimidin-4-yl]-4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C18H20F3N7O4/c1-9-12(8-29)28(17(30)32-9)13-6-11(24-16(25-13)27-2-4-31-5-3-27)10-7-23-15(22)26-14(10)18(19,20)21/h6-7,9,12,29H,2-5,8H2,1H3,(H2,22,23,26)/t9-,12+/m1/s1 |

InChI Key |

IEYOHYVYEJVEJJ-SKDRFNHKSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](N(C(=O)O1)C2=NC(=NC(=C2)C3=CN=C(N=C3C(F)(F)F)N)N4CCOCC4)CO |

Canonical SMILES |

CC1C(N(C(=O)O1)C2=NC(=NC(=C2)C3=CN=C(N=C3C(F)(F)F)N)N4CCOCC4)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,5R,7R,10S,11S,14S,16R,19R,20R,23R,25R,28S,29S,32S,34S)-5,14,23-triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B11929974.png)

![Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate](/img/structure/B11929993.png)

![N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine](/img/structure/B11930003.png)

![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11930017.png)

![1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B11930024.png)

![[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B11930044.png)